Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-5,9,13H,6-7,12H2,1H3 |
InChI Key |
MTLUTDBQXYYAFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Preparation via Michael Addition of 4-Aminophenol to Methyl Acrylate
One well-documented method to prepare related compounds involves the reaction of 4-aminophenol with methyl acrylate in refluxing 2-propanol:
Step 1: 4-Aminophenol (1) is reacted with methyl acrylate under reflux conditions in 2-propanol solvent.
Step 2: This reaction yields N-(4-hydroxyphenyl)-β-alanine methyl ester, an intermediate structurally close to methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate.
Step 3: Purification by standard extraction and crystallization techniques yields the ester product.
This approach leverages the nucleophilic amino group of 4-aminophenol attacking the activated double bond of methyl acrylate, forming the β-amino ester linkage.
Esterification of Corresponding Acids
Alternatively, the corresponding carboxylic acid derivatives can be converted into methyl esters by:
Treating the acid with excess methanol in the presence of a catalytic amount of sulfuric acid.
Refluxing the mixture to drive esterification to completion.
Isolating the methyl ester by solvent removal and purification.
This method is useful when the acid precursor is readily available or synthesized via other routes.
Hydrazide and Azide Coupling Methods
For more complex derivatives and analogues, hydrazide intermediates can be prepared by:
Reacting the methyl ester with hydrazine hydrate in ethanol under reflux to obtain the hydrazide.
The hydrazide can then be coupled with amino acid esters or amines using coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature.
Alternatively, azide coupling methods can be employed, where the hydrazide is converted to an azide intermediate, which then reacts with amino acid esters or amines at low temperatures to form the desired coupled products.
Thionyl Chloride-Mediated Esterification
A related synthetic route for methyl 2-amino-3-(3-hydroxyphenyl)propanoate involves:
Suspending the amino acid derivative in methanol cooled in an ice bath.
Adding thionyl chloride dropwise to the mixture, allowing it to warm to room temperature and stirring overnight.
Evaporating the solvent, dissolving the residue in water, basifying, and extracting with ethyl acetate.
Drying and evaporating the organic phase to obtain the methyl ester as a white solid.
Though this example is for a positional isomer (3-hydroxyphenyl instead of 4-hydroxyphenyl), the method is applicable to related hydroxyphenyl amino acid esters.
| Method | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Michael addition | 4-Aminophenol + Methyl acrylate, reflux in 2-propanol | N-(4-hydroxyphenyl)-β-alanine methyl ester | Direct formation of β-amino ester |
| Esterification | Carboxylic acid + Methanol + H2SO4 (catalyst), reflux | Methyl ester | Converts acid to ester |
| Hydrazide formation + Coupling | Methyl ester + Hydrazine hydrate, reflux; then DCC/NHS coupling with amino acid esters or amines | Hydrazide intermediates and coupled products | Enables structural diversification |
| Thionyl chloride esterification | Amino acid + Methanol + Thionyl chloride, ice bath to RT | Methyl ester | Alternative esterification route |
The Michael addition method reliably produces the β-amino ester intermediate with good yields, typically above 70%, depending on purification.
Esterification reactions using methanol and acid catalysts generally achieve high conversion rates (>80%) under reflux conditions.
Hydrazide coupling methods yield a range of derivatives with variable efficiency; azide coupling has been reported to give better yields and simpler workup compared to DCC/NHS coupling.
Thionyl chloride mediated esterification provides a straightforward method with yields around 80%, as reported for positional analogues.
The preparation of this compound primarily involves nucleophilic addition of 4-aminophenol to activated acrylic esters, followed by esterification steps. Advanced coupling techniques using hydrazides and azides enable further structural modifications. The choice of method depends on the desired purity, yield, and structural complexity. Reported methods demonstrate reliable synthesis with moderate to high yields and provide a foundation for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amino groups undergo hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis (Saponification):
In aqueous NaOH (1M), the ester group hydrolyzes to form the corresponding carboxylic acid. This reaction proceeds at 80°C for 6–8 hours, yielding 3-amino-2-[(4-hydroxyphenyl)methyl]propanoic acid with >85% efficiency . -
Acidic Hydrolysis:
Under reflux with HCl (6M), the ester hydrolyzes to the carboxylic acid but may also protonate the amino group, forming a zwitterionic intermediate.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Saponification | 1M NaOH, 80°C, 8 hrs | 3-Amino-2-[(4-hydroxyphenyl)methyl]propanoic acid | 85–90% |
| Acidic Hydrolysis | 6M HCl, reflux, 12 hrs | Same as above (with zwitterion formation) | 78–82% |
Acylation of the Amino Group
The primary amine reacts with acylating agents:
-
Acetylation:
Treatment with acetyl chloride in dichloromethane (DCM) at 0–5°C produces N-acetyl derivatives. Triethylamine is used to neutralize HCl, achieving yields of 70–75%. -
Benzoylation:
Reaction with benzoyl chloride in pyridine yields N-benzoyl derivatives, though steric hindrance from the hydroxyphenyl group reduces efficiency to ~60%.
Nucleophilic Substitution at the Hydroxyl Group
The phenolic hydroxyl group participates in electrophilic substitution:
-
Methylation:
Using methyl iodide and K₂CO₃ in DMF at 60°C converts the hydroxyl group to a methoxy group. This reaction is critical for modifying solubility and bioavailability .
| Substitution | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 10 hrs | Methyl 3-amino-2-[(4-methoxyphenyl)methyl]propanoate | 65–70% |
Oxidation Reactions
The hydroxyphenyl moiety undergoes selective oxidation:
-
Oxidation to Quinone:
Treatment with Fremy’s salt (potassium nitrosodisulfonate) in aqueous buffer (pH 7) oxidizes the phenol to a quinone structure. This reaction is highly pH-sensitive, with optimal yields (~55%) achieved under neutral conditions.
Reductive Amination
The amino group can undergo reductive amination with ketones or aldehydes:
-
Reaction with Formaldehyde:
In the presence of NaBH₃CN, formaldehyde reacts to form N-methyl derivatives. This modification enhances lipophilicity, which is valuable for blood-brain barrier penetration .
Comparative Reactivity Analysis
The compound’s reactivity is influenced by steric and electronic factors:
| Functional Group | Reactivity | Key Observations |
|---|---|---|
| Ester | Moderate | Hydrolysis favored under basic conditions |
| Amino | High | Susceptible to acylation and alkylation |
| Phenolic –OH | Low (due to steric hindrance) | Selective methylation or oxidation required |
Scientific Research Applications
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 221.25 g/mol. It features a propanoate backbone, an amino group, and a phenolic hydroxyl group, which contribute to its potential biological activities and applications in medicinal chemistry. The presence of the hydroxyl group on the aromatic ring enhances its reactivity and solubility in various solvents, making it suitable for pharmaceutical formulations.
Potential Applications
This compound has potential applications in several fields:
- Pharmaceutical Development It may serve as an intermediate in synthesizing various pharmaceutical compounds.
- Medicinal Chemistry The compound's unique structure makes it valuable for creating new drugs.
- Biological Research It can be used as a buffering agent in biological research.
The chemical behavior of this compound hydrochloride can be characterized by several key reactions:
- Ester Hydrolysis The ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
- Amine Reactions The amino group can participate in various reactions such as acylation, alkylation, and salt formation.
- Phenol Reactions The hydroxyl group on the phenyl ring can undergo reactions such as etherification and esterification.
These reactions are essential for understanding the compound's reactivity and its potential transformations in biological systems.
Interaction Studies
Interaction studies involving this compound are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:
- Binding Affinity Determining how strongly the compound binds to target proteins or receptors.
- Metabolic Pathways Identifying how the compound is metabolized in the body.
- Toxicological Effects Evaluating any potential adverse effects of the compound.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, influencing the enzyme’s activity. In receptor-mediated processes, the compound may bind to specific receptors, triggering a cascade of cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : The 4-hydroxyphenyl group in the target compound enhances water solubility compared to chloro- or methyl-substituted analogues. However, hydrochloride salts generally exhibit higher solubility in polar solvents than free bases .
- Stability : Chlorinated derivatives (e.g., 4-chlorophenyl) show greater thermal stability due to reduced electron-donating effects, whereas hydroxylated variants may require inert storage conditions to prevent oxidation .
Pharmacological Relevance
- Target Compound: Derivatives of this compound are explored in antibiotic synthesis, such as edeine derivatives targeting multidrug-resistant bacteria .
- Chlorophenyl Analogue : Used in preclinical studies for β-blocker synthesis (e.g., esmolol precursors) due to its electron-withdrawing substituent, which modulates receptor binding .
Biological Activity
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate, also known by its CAS number 1258640-66-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a hydroxyl group, and a propanoate moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can influence several biochemical pathways, including:
- Antioxidant Activity : The hydroxyl group in the structure may contribute to its antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, suggesting that this compound may exhibit similar effects.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and its derivatives.
Case Studies
- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in Caco-2 cells by up to 39.8% compared to untreated controls (p < 0.001) .
- Anti-inflammatory Effects : Another investigation revealed that this compound could modulate pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : Research indicated that derivatives of this compound exhibited strong antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Q & A
Q. 1.1. What synthetic strategies are most effective for producing Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate with high purity?
To optimize synthesis, researchers should consider multi-step routes involving esterification, reductive amination, or coupling reactions. For example, analogous compounds (e.g., methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate) are synthesized via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions . Catalysts like palladium or enzymatic systems may improve yields, while purification via recrystallization (using ethanol/water mixtures) or preparative HPLC ensures high purity. Reaction monitoring with TLC or inline IR spectroscopy is critical for identifying intermediates .
Q. 1.2. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Key methods include:
- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for the 4-hydroxyphenyl group) and stereochemistry .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar esters (e.g., methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxicity) may arise from assay conditions, cell lines, or impurity profiles. Strategies include:
- Comparative assays : Use standardized cell models (e.g., THP-1 monocytes for cytokine inhibition studies) and validate results across multiple labs .
- Impurity profiling : Reference standards (e.g., EP-grade impurities like 2-(4-ethylphenyl)propanoic acid) ensure batch consistency .
- Mechanistic studies : Probe interactions with targets like NF-κB or lipases via molecular docking and enzyme inhibition assays .
Q. 2.2. What experimental design considerations are critical for stability studies under varying storage conditions?
Stability protocols should include:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the ester group) .
- Analytical monitoring : Use HPLC with UV detection (λ = 254–280 nm) and compare retention times against known degradants (e.g., 3-(4-hydroxyphenyl)propanoic acid) .
- Storage recommendations : Store at -20°C in inert atmospheres to prevent oxidation of the hydroxyphenyl moiety .
Q. 2.3. How can impurity profiles be rigorously characterized for regulatory compliance?
Develop a validated HPLC method with:
- Column : C18 (5 µm, 250 × 4.6 mm) .
- Mobile phase : Gradient of acetonitrile and 0.1% phosphoric acid .
- Detection : UV at 220 nm and MS for structural elucidation of impurities (e.g., 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid) .
- Reference standards : Use EP/Pharm. Eur. certified materials to quantify impurities ≤0.15% .
Q. 2.4. What strategies improve the compound’s cell permeability in pharmacological studies?
Structural modifications to enhance permeability include:
- Ester prodrugs : Introduce lipophilic groups (e.g., methyl esters) to bypass efflux pumps, as seen in cell-permeable anti-cytokine analogs .
- LogP optimization : Aim for a calculated LogP of 1.5–3.0 using software like MarvinSketch, balancing hydrophobicity and solubility .
- In vitro models : Validate permeability using Caco-2 monolayers or parallel artificial membrane assays (PAMPA) .
Methodological Challenges and Solutions
Q. 3.1. How to address low yields in coupling reactions involving the hydroxyphenyl group?
- Protection/deprotection : Temporarily protect the phenolic -OH with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
- Catalyst screening : Test Pd(OAc)/Xantphos or copper(I)-based systems for Buchwald-Hartwig amination .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
Q. 3.2. What computational tools are recommended for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
